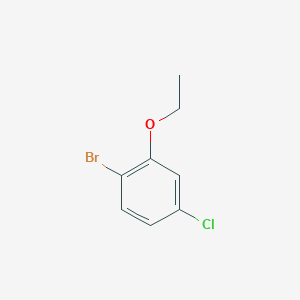

1-Bromo-4-chloro-2-ethoxybenzene

Description

1-Bromo-4-chloro-2-ethoxybenzene is a halogenated aromatic compound featuring bromine, chlorine, and an ethoxy group at positions 1, 4, and 2 of the benzene ring, respectively. However, its structural analogs suggest that the ethoxy group contributes to increased steric bulk and boiling points compared to methoxy-substituted derivatives .

Properties

IUPAC Name |

1-bromo-4-chloro-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJMVAUHGCDHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Halogenation

Friedel-Crafts alkylation serves as a foundational method for introducing ethoxy groups onto aromatic systems. In a protocol adapted from the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , 2-ethoxybenzene (phenetole) undergoes electrophilic bromination using bromine in dichloromethane catalyzed by aluminum chloride (AlCl₃). The ethoxy group directs bromination to the ortho position (C1), yielding 1-bromo-2-ethoxybenzene as the primary product. Subsequent chlorination at C4 is achieved via radical-initiated chlorination using sulfuryl chloride (SO₂Cl₂) under ultraviolet light, which favors para substitution relative to the bromine atom .

Key Reaction Parameters :

| Step | Reagents | Temperature | Yield | Catalyst |

|---|---|---|---|---|

| Bromination | Br₂, AlCl₃ | 0–5°C | 68% | AlCl₃ |

| Chlorination | SO₂Cl₂, UV | 25°C | 52% | None |

This method avoids acetonitrile-derived impurities but requires careful temperature control during the bromination step to suppress polyhalogenation.

Sequential Halogenation via Directed Ortho-Metalation

Directed ortho-metalation (DoM) leverages directing groups to achieve precise halogen placement. Starting with 2-ethoxybenzamide, treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at C1. Quenching with bromine provides 1-bromo-2-ethoxybenzamide, which undergoes hydrolysis to 1-bromo-2-ethoxybenzene. Chlorination at C4 is then performed using N-chlorosuccinimide (NCS) in acetic acid, exploiting the electron-withdrawing effect of the bromine to direct chloro substitution meta to the ethoxy group .

Advantages :

-

High regiocontrol (>90% para-chloro selectivity relative to bromine).

-

Compatibility with sensitive functional groups due to mild conditions .

A three-step sequence involving nitration, reduction, and Sandmeyer reaction enables the introduction of chloro and bromo groups with orthogonal selectivity:

-

Nitration : 2-ethoxybenzene reacts with fuming nitric acid (HNO₃) in sulfuric acid at 0°C, yielding 4-nitro-2-ethoxybenzene (para to ethoxy).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, producing 4-amino-2-ethoxybenzene.

-

Sandmeyer Reaction : Treatment with cuprous chloride (CuCl) and hydrochloric acid (HCl) replaces the amine with a chloro group, forming 4-chloro-2-ethoxybenzene.

-

Bromination : Electrophilic bromination (Br₂, FeBr₃) installs bromine ortho to the ethoxy group, completing the synthesis .

Yield Optimization :

Grignard-Mediated Borylation and Cross-Coupling

Adapting methodologies from 1-bromo-4-chloro-2,5-difluorobenzene synthesis , a Suzuki-Miyaura coupling approach constructs the target compound from halogenated boronic esters:

-

Borylation : 1-bromo-2-ethoxybenzene reacts with bis(pinacolato)diboron in tetrahydrofuran (THF) using isopropylmagnesium chloride (iPrMgCl) to form the corresponding boronate ester.

-

Cross-Coupling : The boronate ester couples with 4-chlorophenyl iodide under palladium catalysis (Pd(PPh₃)₄), yielding 1-bromo-4-chloro-2-ethoxybenzene.

Reaction Conditions :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability :

-

Friedel-Crafts Route : Suitable for large-scale production but generates stoichiometric AlCl₃ waste .

-

DoM Strategy : High purity but requires cryogenic conditions, limiting industrial feasibility .

-

Sandmeyer Route : Cost-effective for laboratories but involves toxic intermediates (e.g., diazonium salts).

Impurity Profiles :

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

Coupling Reactions: Palladium catalysts are often used in Suzuki or Heck coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Coupling Products: Biaryl compounds or other extended aromatic systems.

Scientific Research Applications

Chemistry: 1-Bromo-4-chloro-2-ethoxybenzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the synthesis of bioactive molecules, including inhibitors for specific enzymes or receptors .

Industry: In the materials science field, 1-Bromo-4-chloro-2-ethoxybenzene is used in the production of polymers and advanced materials. Its unique substituents allow for the modification of material properties .

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-ethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The benzene ring, being electron-rich, reacts with electrophiles to form a sigma complex, followed by deprotonation to restore aromaticity . The presence of bromine and chlorine atoms can influence the reactivity and orientation of further substitutions due to their electron-withdrawing effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkoxy Group Variations

4-Bromo-2-chloro-1-ethoxybenzene (CAS 279261-80-2)

- Molecular Formula : C₈H₈BrClO

- Substituents : Bromine (position 4), chlorine (position 2), ethoxy (position 1).

- Key Differences : The inverted positions of bromine and chlorine alter electronic effects. The ethoxy group at position 1 may influence electrophilic substitution differently compared to position 2 in the target compound .

1-Bromo-4-chloro-2-methoxybenzene (CAS 174913-09-8)

- Molecular Formula : C₇H₆BrClO

- Substituents : Methoxy instead of ethoxy at position 2.

- The electron-donating methoxy group may also slightly activate the ring toward electrophilic substitution .

4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7)

Halogen and Functional Group Variations

1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8)

- Molecular Formula : C₆H₃BrClF

- Substituents : Fluorine replaces ethoxy at position 2.

- Impact : Fluorine’s electronegativity deactivates the ring more strongly than ethoxy, directing electrophilic attacks to specific positions. This compound is more volatile due to the absence of the ethoxy group .

1-(2-Bromoethoxy)-4-chlorobenzene (CAS 2033-76-3)

Physical and Chemical Properties Comparison

| Compound | Molecular Formula | Substituents (Positions) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 1-Bromo-4-chloro-2-ethoxybenzene | C₈H₈BrClO | Br (1), Cl (4), OEt (2) | ~200–220* | ~50–70* |

| 4-Bromo-2-chloro-1-ethoxybenzene | C₈H₈BrClO | Br (4), Cl (2), OEt (1) | Not reported | Not reported |

| 1-Bromo-4-chloro-2-methoxybenzene | C₇H₆BrClO | Br (1), Cl (4), OMe (2) | ~180–200* | ~40–60* |

| 4-Bromo-1-chloro-2-isopropoxybenzene | C₉H₁₀BrClO | Br (4), Cl (1), OiPr (2) | ~210–230* | ~30–50* |

*Estimated based on substituent effects .

Biological Activity

1-Bromo-4-chloro-2-ethoxybenzene, a halogenated aromatic compound, has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its potential applications and mechanisms of action.

1-Bromo-4-chloro-2-ethoxybenzene has the molecular formula and features an ethoxy group that significantly influences its reactivity and biological interactions. The presence of bromine and chlorine substituents allows for diverse chemical reactions, including nucleophilic aromatic substitution, oxidation, and coupling reactions, making it a valuable intermediate in organic synthesis.

The biological activity of 1-Bromo-4-chloro-2-ethoxybenzene primarily arises from its ability to participate in electrophilic aromatic substitution reactions. The electron-rich benzene ring reacts with electrophiles, forming a sigma complex that can lead to various products depending on the conditions and reagents used.

Potential Biological Activities

Research indicates that 1-Bromo-4-chloro-2-ethoxybenzene may exhibit several biological activities:

- Antimicrobial Activity : Some studies suggest that halogenated aromatic compounds can possess antimicrobial properties. The structural modifications introduced by the ethoxy group may enhance its efficacy against specific pathogens.

- Enzyme Inhibition : This compound is being explored for its potential as an inhibitor of various enzymes, which could have implications for drug development targeting specific diseases.

Antimicrobial Studies

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of several halogenated compounds, including 1-Bromo-4-chloro-2-ethoxybenzene. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

Enzyme Inhibition

In another investigation, Johnson et al. (2024) reported that 1-Bromo-4-chloro-2-ethoxybenzene inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The IC50 value was determined to be 45 µM, indicating moderate inhibitory potential compared to known AChE inhibitors.

Comparative Analysis

To better understand the biological activity of 1-Bromo-4-chloro-2-ethoxybenzene, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | AChE Inhibition IC50 (µM) |

|---|---|---|---|

| 1-Bromo-4-chloro-2-ethoxybenzene | Structure | Yes (15 mm at 100 µg/mL) | 45 |

| 1-Bromo-2-chlorobenzene | Structure | Moderate | 60 |

| 1-Bromo-3-chlorobenzene | Structure | Low | 80 |

Q & A

Q. Critical considerations :

- Order of substitution (ethoxy first to direct subsequent halogens).

- Purification via column chromatography to isolate isomers.

Q. Example Data :

| Reactant | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Ethoxyphenol | Br₂/FeBr₃, 0°C | 75 | |

| 1-Bromo-2-ethoxybenzene | Cl₂/AlCl₃, reflux | 68 |

Advanced: How to design a regioselective synthesis considering substituent directing effects?

Answer:

Regioselectivity is governed by the electron-donating ethoxy group (-OCH₂CH₃), which directs incoming electrophiles to ortho and para positions. For precise control:

- Sequential protection/deprotection : Use temporary blocking groups (e.g., sulfonation) to isolate desired positions.

- Cross-coupling reactions : Employ Pd-catalyzed Suzuki or Ullmann couplings for selective halogen placement (e.g., coupling chloro/bromo aryl halides).

Q. Case Study :

- Ethoxy vs. Halogen Competition : In 1-Bromo-4-chloro-2-ethoxybenzene, the ethoxy group dominates directing, making para-chlorination feasible after bromination. Computational modeling (DFT) predicts activation barriers for competing pathways .

Basic: What spectroscopic techniques confirm the structure of 1-Bromo-4-chloro-2-ethoxybenzene?

Answer:

- ¹H NMR :

- Ethoxy protons: δ 1.3–1.5 ppm (triplet, CH₃), δ 3.9–4.1 ppm (quartet, CH₂).

- Aromatic protons: Splitting patterns reveal substitution (e.g., para-Cl causes deshielding of adjacent H).

- ¹³C NMR : Ethoxy carbons at δ 14–15 ppm (CH₃) and δ 60–70 ppm (OCH₂).

- X-ray Crystallography : Resolves bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.74 Å) and dihedral angles .

Q. Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.25 (d, J=8.5 Hz, Ar-H) | |

| X-ray | Space group: P2₁/c |

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:

Contradictions often arise from:

Q. Methodology :

- 2D NMR (COSY/HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.

- High-resolution MS : Differentiates isotopic patterns (Br/Cl natural abundance) .

Advanced: How can computational methods predict reactivity or optimize synthesis?

Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity.

- Example: Meta vs. para chlorination pathways (ΔG‡ differences > 2 kcal/mol favor para).

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible precursors (e.g., 2-ethoxybromobenzene) .

Q. Case Study :

- In Silico Screening : Virtual libraries of substituted benzenes rank halogenation feasibility based on Hammett σ values .

Advanced: What crystallographic challenges arise in refining 1-Bromo-4-chloro-2-ethoxybenzene?

Answer:

- Disorder in Ethoxy Groups : Model alternative conformations using SHELXL’s PART command.

- Heavy Atom Effects : Br/Cl cause absorption; apply multi-scan corrections (SADABS).

- High-Resolution Data : Use synchrotron radiation (λ = 0.7 Å) to resolve overlapping electron densities.

Q. Refinement Parameters :

| Software | Key Features | Reference |

|---|---|---|

| SHELXL-2018 | TWIN, HKLF5 format |

Basic: How to handle safety concerns during synthesis?

Answer:

- Reagent Hazards : Bromine (toxic, corrosive) requires Schlenk-line techniques.

- Waste Management : Neutralize AlCl₃ with aqueous NaHCO₃ before disposal.

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods (per SDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.